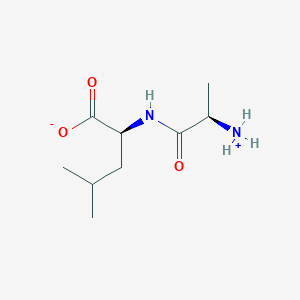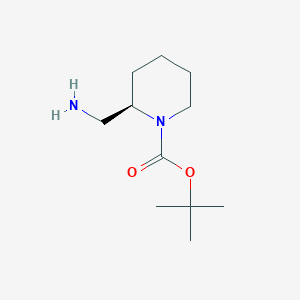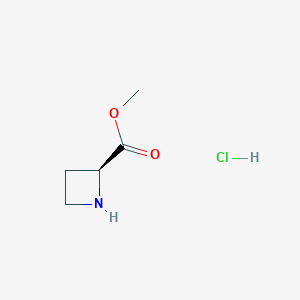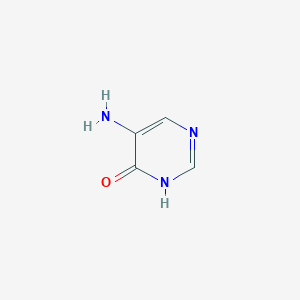
2-Acetilamino-4-(clorometil)tiazol
Descripción general
Descripción
“2-Acetamido-4-(chloromethyl)thiazole” is a chemical compound with the linear formula C6H7ClN2OS . It has a molecular weight of 190.652 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-Acetamido-4-(chloromethyl)thiazole” consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The structure is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Physical And Chemical Properties Analysis
“2-Acetamido-4-(chloromethyl)thiazole” has a molecular weight of 190.652 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources .
Aplicaciones Científicas De Investigación
Bloques de Construcción de Degradadores de Proteínas
El compuesto se utiliza como un bloque de construcción en el desarrollo de degradadores de proteínas . Los degradadores de proteínas son una clase de fármacos que inducen la degradación de ciertas proteínas, lo que puede ser útil en el tratamiento de enfermedades en las que ciertas proteínas se sobreexpresan o mutan.
Biología Química
En el campo de la biología química, este compuesto se utiliza para diversos fines . La biología química implica la aplicación de técnicas, herramientas y métodos químicos al estudio de los sistemas biológicos.
Aplicaciones Antioxidantes
Se ha encontrado que los derivados de tiazol, incluido este compuesto, exhiben propiedades antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y otras.
Aplicaciones Antiinflamatorias
Se ha encontrado que los derivados de tiazol tienen propiedades antiinflamatorias . Esto los hace potencialmente útiles en el tratamiento de condiciones caracterizadas por la inflamación.
Aplicaciones Antimicrobianas
Se ha encontrado que los derivados de tiazol tienen propiedades antimicrobianas . Esto los hace potencialmente útiles en el tratamiento de diversas infecciones bacterianas.
Aplicaciones Antifúngicas
Se ha encontrado que los derivados de tiazol tienen propiedades antifúngicas . Esto los hace potencialmente útiles en el tratamiento de diversas infecciones fúngicas.
Aplicaciones Antivirales
Se ha encontrado que los derivados de tiazol tienen propiedades antivirales . Esto los hace potencialmente útiles en el tratamiento de diversas infecciones virales.
Aplicaciones Antitumorales y Citotóxicas
Se ha encontrado que los derivados de tiazol tienen propiedades antitumorales y citotóxicas . Esto los hace potencialmente útiles en el tratamiento de diversos tipos de cáncer.
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS/c1-4(10)8-6-9-5(2-7)3-11-6/h3H,2H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUKMHXINQOFDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00225574 | |
| Record name | 2-Acetamido-4-chloromethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7460-59-5 | |
| Record name | 2-Acetamido-4-chloromethylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007460595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7460-59-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetamido-4-chloromethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ACETAMIDO-4-(CHLOROMETHYL)THIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ACETAMIDO-4-(CHLOROMETHYL)THIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21SR5XA2HH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of intestinal microflora in the metabolism of 2-acetamido-4-(chloromethyl)thiazole?
A: Research demonstrates that intestinal microflora play a crucial role in the formation of specific metabolites of 2-acetamido-4-(chloromethyl)thiazole. [, ] In conventional rats (with normal gut flora), the compound undergoes a series of metabolic transformations. Initially, it is metabolized in the liver to form mercapturic acid and glucuronic acid conjugates. These conjugates are excreted in the bile and enter the intestines. Here, the intestinal microflora come into play. They possess enzymes capable of cleaving the conjugates, releasing intermediates that undergo further transformations. These microbially-mediated reactions lead to the formation of metabolites such as 2-acetamido-4-[(methylsulfinyl)methyl]thiazole and 2-acetamido-4-[(methylsulfonyl)methyl]thiazole, which are eventually excreted in the urine. This process highlights the significance of enterohepatic circulation and the gut microbiome in xenobiotic metabolism.
Q2: How does the metabolism of 2-acetamido-4-(chloromethyl)thiazole differ between germ-free and conventional rats?
A: Studies comparing germ-free rats (lacking gut flora) with conventional rats reveal significant differences in the metabolic fate of 2-acetamido-4-(chloromethyl)thiazole. [, ] In germ-free rats, the formation of the specific metabolites, 2-acetamido-4-[(methylsulfinyl)methyl]thiazole and 2-acetamido-4-[(methylsulfonyl)methyl]thiazole, is significantly reduced or absent. This observation strongly supports the essential role of intestinal microflora in the multi-step metabolic pathway leading to these specific metabolites. These findings underscore the significant contribution of the gut microbiome to the overall metabolism of xenobiotics like 2-acetamido-4-(chloromethyl)thiazole.
Q3: What is the significance of understanding the role of intestinal microflora in xenobiotic metabolism?
A: The research on 2-acetamido-4-(chloromethyl)thiazole metabolism highlights a broader principle: the intestinal microbiome plays a critical role in xenobiotic metabolism, impacting the fate and effects of these compounds within the body. [] Understanding these microbe-drug interactions is essential for:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)






